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Compound of Interest

Compound Name: 3,4-Dimethylpentanoic acid

Cat. No.: B1296145 Get Quote

An In-depth Technical Guide to 3,4-Dimethylpentanoic Acid: Structure, Properties, Synthesis,

and Applications

Abstract
This technical guide provides a comprehensive overview of 3,4-dimethylpentanoic acid (CAS

No: 3302-06-5), a branched-chain aliphatic carboxylic acid. The document delves into its core

molecular structure, including a detailed analysis of its stereochemical properties. Key

physicochemical data are compiled and presented for practical laboratory use. Furthermore,

this guide outlines the characteristic spectroscopic signatures expected in NMR, IR, and mass

spectrometry for structural confirmation. A detailed, representative laboratory-scale synthesis

protocol is provided, alongside a discussion of the molecule's chemical reactivity and its

applications as a versatile building block in organic synthesis, particularly within the realms of

pharmaceutical and materials science. Safety and handling protocols are also summarized to

ensure safe laboratory practice.

Molecular Identity and Structure
3,4-Dimethylpentanoic acid is a saturated fatty acid characterized by a seven-carbon

skeleton.[1] Its systematic IUPAC name is 3,4-dimethylpentanoic acid, and it is also known

as 3,4-dimethylvaleric acid.[2] The core structure consists of a pentanoic acid backbone with

two methyl group substituents at the C3 and C4 positions.[1] This branching significantly

influences its physical properties compared to its straight-chain isomer, heptanoic acid.[3]
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Identifier Value Source(s)

CAS Number 3302-06-5 [1][4]

IUPAC Name 3,4-dimethylpentanoic acid [4][5]

Molecular Formula C₇H₁₄O₂ [1][4]

Molecular Weight 130.18 g/mol [1]

Canonical SMILES CC(C)C(C)CC(=O)O [2][5]

InChI

InChI=1S/C₇H₁₄O₂/c1-

5(2)6(3)4-7(8)9/h5-6H,4H2,1-

3H3,(H,8,9)

[2][4]

InChIKey
GETAKGOKCSRVLZ-

UHFFFAOYSA-N
[2][4]

Structural Diagram
The 2D structure of 3,4-dimethylpentanoic acid highlights its key functional groups and chiral

centers.

Caption: 2D structure of 3,4-Dimethylpentanoic acid with IUPAC numbering. *Chiral centers

at C3 and C4.

Physicochemical Properties
The physical and chemical properties of 3,4-dimethylpentanoic acid are crucial for its

handling, purification, and application in synthesis. The branched structure generally leads to a

lower boiling point and different solubility characteristics compared to linear isomers.[3]
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Property Value Unit Source(s)

Boiling Point 109 (at 14 mmHg) °C [6]

Density 0.921 g/cm³ [6]

pKa (Predicted) 4.80 ± 0.10 [2]

LogP (Predicted) 1.753 [7]

Flash Point 94.5 °C N/A

Refractive Index 1.429 N/A

Water Solubility

(Predicted)
-1.37 (log₁₀WS) mol/L [7]

Stereochemistry
A critical feature of the 3,4-dimethylpentanoic acid structure is the presence of two chiral

centers at the C3 and C4 positions. This gives rise to stereoisomerism. The molecule can exist

as four distinct stereoisomers, comprising two pairs of enantiomers.

Enantiomeric Pair 1: (3R, 4R)-3,4-dimethylpentanoic acid and (3S, 4S)-3,4-
dimethylpentanoic acid.

Enantiomeric Pair 2 (Diastereomers of Pair 1): (3R, 4S)-3,4-dimethylpentanoic acid and

(3S, 4R)-3,4-dimethylpentanoic acid.

The specific stereochemistry can significantly impact biological activity, making stereoselective

synthesis or chiral separation essential for drug development applications. For example, the

(3S) configuration has been documented in chemical databases.[8] The Cahn-Ingold-Prelog

priority rules are used to assign the R/S configuration at each stereocenter.[1]

Spectroscopic Characterization
Structural elucidation and purity assessment of 3,4-dimethylpentanoic acid rely on standard

spectroscopic techniques. While publicly available, fully assigned spectra are limited, the

expected spectral features can be reliably predicted based on the known structure.
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Technique Predicted Key Signals / Features

¹H NMR

~12.0 ppm (s, 1H): Very broad singlet for the

carboxylic acid proton (-COOH).~2.2-2.4 ppm

(m, 2H): Methylene protons at C2 (-CH₂-

COOH).~1.5-1.9 ppm (m, 2H): Methine protons

at C3 and C4.~0.8-1.0 ppm (m, 12H):

Overlapping signals from four methyl groups

(C3-CH₃, C4-CH(CH₃)₂).

¹³C NMR

~179-181 ppm: Carbonyl carbon of the

carboxylic acid (C1).~40-45 ppm: Methine

carbon at C3.~35-40 ppm: Methylene carbon at

C2.~30-35 ppm: Methine carbon at C4.~15-22

ppm: Four distinct signals for the four methyl

carbons.

FTIR

2500-3300 cm⁻¹: Very broad O-H stretch,

characteristic of a hydrogen-bonded carboxylic

acid.~1710 cm⁻¹: Strong, sharp C=O stretch of

the carbonyl group.2850-2960 cm⁻¹: C-H

stretching from the alkyl groups.

Mass Spec (EI)

Molecular Ion (M⁺): m/z = 130.Key Fragments:

Loss of -OH (m/z = 113), loss of -COOH (m/z =

85), and other fragments from cleavage of the

alkyl chain.

Note: Actual chemical shifts and peak shapes can vary based on solvent and experimental

conditions.

Synthesis Methodology
Several synthetic routes to 3,4-dimethylpentanoic acid are plausible. A common strategy

involves the oxidation of the corresponding primary alcohol, 3,4-dimethylpentan-1-ol.[1] An

alternative approach, providing a robust and scalable laboratory protocol, can be adapted from

established malonic ester synthesis procedures.
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Representative Protocol: Modified Malonic Ester
Synthesis
This protocol is a scientifically grounded, representative example adapted from a similar

procedure for preparing branched-chain acids and illustrates a viable pathway.[9]

Causality: The malonic ester synthesis is a classic and reliable method for forming carbon-

carbon bonds alpha to a carbonyl group. The diethyl malonate starting material has acidic α-

hydrogens, which are readily deprotonated by a strong base (sodium ethoxide) to form a

nucleophilic enolate. This enolate then undergoes sequential alkylation (Sₙ2 reactions). The

final steps of saponification and decarboxylation yield the desired carboxylic acid.

Step 1: Alkylation
Step 2: Saponification & Decarboxylation

Diethyl Malonate +
NaOEt Enolate Intermediate

 Deprotonation Mono-alkylated Malonate Sₙ2 Attack 

1-bromo-2-methylpropane

KOH, H₂O, Heat

Dicarboxylate Salt
 Hydrolysis 

3,4-Dimethylpentanoic Acid Acidification &
Decarboxylation 

H₃O⁺, Heat

Click to download full resolution via product page

Caption: Workflow for a plausible synthesis of 3,4-dimethylpentanoic acid.

Materials:

Diethyl malonate

Sodium metal

Absolute ethanol

1-bromo-2-methylpropane (isobutyl bromide)

Potassium hydroxide (KOH)
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Concentrated sulfuric acid (H₂SO₄)

Diethyl ether

Magnesium sulfate (anhydrous)

Procedure:

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser

and mechanical stirrer, dissolve sodium metal in absolute ethanol under an inert

atmosphere. The reaction is exothermic and should be controlled with cooling.

First Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate

dropwise. After the addition is complete, add a stoichiometric equivalent of 1-bromo-2-

methylpropane dropwise and reflux the mixture for 2-3 hours until the reaction is complete

(monitored by TLC).

Saponification: Cool the reaction mixture. Add a solution of potassium hydroxide in water and

reflux for an additional 2-3 hours to hydrolyze the ester groups to the corresponding

dicarboxylate salt.[9]

Workup and Alcohol Removal: Distill off the ethanol from the reaction mixture.[9]

Decarboxylation: Cool the remaining aqueous solution in an ice bath. Slowly and carefully

add concentrated sulfuric acid until the solution is strongly acidic (pH < 2). This protonates

the dicarboxylate to form the malonic acid derivative. Gently heat the acidic solution to effect

decarboxylation, which liberates CO₂ and forms the crude 3,4-dimethylpentanoic acid as

an organic layer.[9]

Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether.

Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.

Remove the solvent via rotary evaporation. The final product can be purified by vacuum

distillation.

Chemical Reactivity and Applications
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The reactivity of 3,4-dimethylpentanoic acid is dominated by its carboxylic acid functional

group.[10]

Acidity: It reacts with bases to form carboxylate salts.[11]

Nucleophilic Acyl Substitution: The carbonyl carbon is electrophilic and can be attacked by

nucleophiles. This allows for the synthesis of various derivatives. The hydroxyl group is a

poor leaving group, so conversion to a more reactive derivative (like an acyl chloride with

SOCl₂) is often the first step.[12][13]

Esterification: Reacts with alcohols in the presence of an acid catalyst (Fischer

Esterification) to form esters.[11][13]

Amidation: Reacts with amines, typically requiring a coupling agent like DCC, to form

amides.[13]

Reduction: The carboxylic acid can be reduced to the primary alcohol (3,4-dimethylpentan-1-

ol) using strong reducing agents like LiAlH₄.[1]

Applications in Research and Development
The unique branched structure and chirality of 3,4-dimethylpentanoic acid make it a valuable

intermediate in several fields:

Pharmaceuticals and Agrochemicals: It serves as a chiral building block for the synthesis of

more complex, biologically active molecules.[6] Its branched aliphatic structure can be used

to tune properties like lipophilicity and metabolic stability in drug candidates.

Materials Science: The structure can be incorporated into polymers to create materials with

tailored thermal and mechanical properties.[1]

Biochemical Research: It is used in studies related to the metabolism of branched-chain fatty

acids.[1]

Safety and Handling
According to the Globally Harmonized System (GHS) classification, 3,4-dimethylpentanoic
acid presents several hazards.[5]
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GHS Hazard Statements:

H302: Harmful if swallowed.[5]

H312: Harmful in contact with skin.[5]

H315: Causes skin irritation.[5]

H318: Causes serious eye damage.[5]

H332: Harmful if inhaled.[5]

H335: May cause respiratory irritation.[5]

Handling Precautions:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles/face shield,

chemical-resistant gloves (e.g., nitrile), and a lab coat.

Avoid breathing vapors or mist.

Keep away from incompatible materials, such as strong oxidizing agents and strong bases.

Store in a tightly sealed container in a cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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